6-bromo-1H-indazole-3-carboxylic acid
Overview
Description
6-bromo-1H-indazole-3-carboxylic acid is a compound that is closely related to various indazole derivatives which are of significant interest in the field of medicinal chemistry and materials science. While the provided papers do not directly discuss 6-bromo-1H-indazole-3-carboxylic acid, they do provide insights into similar compounds and their chemical properties, synthesis, and applications.
Synthesis Analysis
The synthesis of related indazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves starting from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine, and subsequent conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical multi-step nature of synthesizing indazole derivatives, which may be similar to the synthesis of 6-bromo-1H-indazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . These techniques are essential for confirming the structure of synthesized compounds, including 6-bromo-1H-indazole-3-carboxylic acid.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. The reactivity of carboxylic acid derivatives, for instance, has been explored using derivatization reagents in high-performance liquid chromatography (HPLC) for sensitive detection . Such reactivity studies are crucial for understanding how indazole carboxylic acids, including the 6-bromo derivative, might be modified or utilized in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their functional groups and molecular structure. For example, the presence of bromine in the indazole ring can affect the compound's reactivity and physical properties, such as solubility and melting point. The papers provided do not directly discuss the properties of 6-bromo-1H-indazole-3-carboxylic acid, but they do provide a context for understanding how substituents on the indazole core can impact these properties .
Scientific Research Applications
Synthesis and Structural Characterization
- 6-Bromo-1H-indazole-3-carboxylic acid and its derivatives play a significant role in the field of chemical synthesis and structural characterization. For instance, the synthesis and spectroscopic characterization of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been thoroughly investigated, contributing to the understanding of crystal structures and molecular interactions in such compounds (Anuradha et al., 2014).
Study of Molecular Properties
- Research has been conducted to understand the molecular properties of indazole derivatives, including 1H-indazole-3-carboxylic acid. Studies have focused on determining properties like the enthalpy of formation, both in condensed and gas phases, which are crucial for understanding the energetics and potential applications of these compounds (Orozco-Guareño et al., 2019).
Development of Novel Compounds
- Indazole derivatives, including those related to 6-bromo-1H-indazole-3-carboxylic acid, are pivotal in the development of new compounds with potential applications in various fields. For example, the creation of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes from indazole demonstrates the versatility and potential of these compounds in synthetic chemistry (Schmidt et al., 2006).
Crystallography and Pharmaceutical Applications
- The study of crystal structures, like that of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, helps in understanding the polymorphism and stability of such compounds, which is critical in pharmaceutical applications (Hu Yong-zhou, 2008).
Catalysis and Enzyme Inhibition
- Derivatives of 6-bromo-1H-indazole-3-carboxylic acid are used in the synthesis of compounds with potential catalytic and enzyme inhibition activities. Studies on related compounds, such as 1H-pyridin-4-yl-3,5-disubstituted indazoles, have shown their ability to inhibit enzymes like Akt kinase, suggesting applications in medicinal chemistry (Gogireddy et al., 2014).
properties
IUPAC Name |
6-bromo-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJIDDXPACPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646113 | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indazole-3-carboxylic acid | |
CAS RN |
660823-36-9 | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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